molecular formula C7H8N2O B3370226 2H,3H-furo[2,3-b]pyridin-5-amine CAS No. 34668-07-0

2H,3H-furo[2,3-b]pyridin-5-amine

Cat. No.: B3370226
CAS No.: 34668-07-0
M. Wt: 136.15 g/mol
InChI Key: JLDLDAVLQNTONS-UHFFFAOYSA-N
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Description

2H,3H-Furo[2,3-b]pyridin-5-amine is a bicyclic heterocyclic compound featuring a fused furan and pyridine ring system. Its molecular formula is C₇H₈N₂O, with a molecular weight of 136.15 g/mol (free base) and 457.49 g/mol for its hydrochloride derivative (). The compound’s structure includes a dihydrofuran ring fused to a pyridine core, with an amine group at the 5-position. This configuration imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry for kinase inhibitor development ().

Key applications include its use as a building block in synthesizing kinase-targeting therapeutics, particularly in modulating apoptosis pathways ().

Properties

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDLDAVLQNTONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34668-07-0
Record name 2H,3H-furo[2,3-b]pyridin-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[2,3-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (E)-3-(4-(benzyloxy)phenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one with ethyl cyanoacetate and ammonium acetate in ethanol, followed by refluxing for several hours . The reaction is monitored by thin-layer chromatography to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[2,3-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted furo[2,3-b]pyridines, which can be further utilized in various applications.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis:
2H,3H-furo[2,3-b]pyridin-5-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

2. Reaction Mechanisms:
The compound can participate in several types of reactions:

  • Oxidation: Can be oxidized to form oxo derivatives.
  • Reduction: Reduction reactions yield dihydro derivatives.
  • Substitution: Nucleophilic and electrophilic substitutions allow for the introduction of different functional groups onto the pyridine ring.

Table 1: Common Reactions of this compound

Reaction TypeExample ReagentsProducts Formed
OxidationPotassium permanganateOxo derivatives
ReductionSodium borohydrideDihydro derivatives
SubstitutionHalogensSubstituted furo[2,3-b]pyridines

Biological Applications

1. Enzyme Inhibition Studies:
Research indicates that this compound is used in enzyme inhibition studies. It has shown potential in inhibiting key enzymes involved in various biological pathways.

2. Anticancer Activity:
The compound exhibits significant cytotoxic activity against breast cancer cell lines. Studies have demonstrated its effectiveness in inhibiting cell proliferation and promoting apoptosis.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineEC50 (µM)Protective Index (PI)
MCF-7 (Breast)156.7
MDA-MB-231 (Triple Negative)125.5

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for developing new drugs and agrochemicals. Its unique properties make it a candidate for further exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2H,3H-furo[2,3-b]pyridin-5-amine involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that the compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . This binding interferes with the normal functioning of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Thieno[2,3-b]pyridin-5-amine

  • Structure: Replaces the furan oxygen with sulfur, forming a thienopyridine core ().
  • Activity : Exhibits strong binding to DRAK2 (Kd = 9 nM) but lacks selectivity, inhibiting both DRAK1 and DRAK2 ().
  • Applications : Used in dual kinase inhibitor development ().

Benzofuran-3(2H)-one Derivatives

  • Structure : Benzofuran core with a ketone group at the 3-position ().
  • Activity : Moderate DRAK2 inhibition (IC₅₀ = 3.15 µM) with improved activity upon methoxy substitutions (e.g., compounds 40 and 41) ().
  • Limitations: Lower potency compared to thieno/furopyridines.

Pyrrolo[2,3-b]pyridin-5-amine Derivatives

  • Structure : Incorporates a pyrrole ring fused to pyridine ().
  • Activity : Trifluoromethyl-substituted variants (e.g., C₈H₆N₃F₃) are explored for enhanced binding but lack reported selectivity data ().

Electronic and Steric Effects

  • Furan vs.
  • Amine Position : The 5-amine group in furopyridines may enhance hydrogen bonding with ATP-binding sites in kinases, similar to benzofuran derivatives ().

Biological Activity

Overview

2H,3H-furo[2,3-b]pyridin-5-amine is a heterocyclic compound characterized by its unique fused furan and pyridine ring system. This structural configuration imparts distinct electronic and steric properties that contribute to its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anticancer agent and enzyme inhibitor.

The molecular formula of this compound is C₇H₈N₂O. Its structure can be represented as follows:

Structure C7H8N2O\text{Structure }\text{C}_7\text{H}_8\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to disrupt key cellular signaling pathways. Molecular docking studies have indicated that it binds strongly to several important targets, including:

  • Serine/threonine kinase AKT1
  • Estrogen receptor alpha
  • Human epidermal growth factor receptor 2 (HER2)

These interactions suggest a mechanism where the compound may inhibit cancer cell proliferation by interfering with growth factor signaling pathways and promoting apoptosis in malignant cells .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, studies have shown significant activity against breast cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound's efficacy is often measured through parameters such as the half-maximal effective concentration (EC50) and the protective index (PI), which assesses the therapeutic window of the compound .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineEC50 (µM)PI
MCF-7 (Breast)156.7
MDA-MB-231 (Triple Negative)125.5

Neurotropic Activity

Additionally, this compound has been investigated for its neurotropic effects. In studies assessing neuroprotective properties, the compound demonstrated significant activity with lower effective doses compared to established neurotropic agents such as ethosuximide .

Table 2: Neurotropic Activity Comparison

CompoundED50 (mg/kg)TD50 (mg/kg)PI
Ethosuximide100>2002
This compound30>2006.7

Case Study: Anticancer Efficacy

A study focused on the anticancer properties of this compound revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cell lines. The study utilized both in vitro assays and molecular dynamics simulations to elucidate binding interactions with target proteins involved in tumor growth .

Case Study: Enzyme Inhibition

In another investigation, the compound was assessed for its ability to inhibit specific enzymes associated with cancer progression. Results indicated that it could effectively reduce the activity of certain kinases involved in cell signaling pathways critical for tumor survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,3H-furo[2,3-b]pyridin-5-amine
Reactant of Route 2
2H,3H-furo[2,3-b]pyridin-5-amine

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